molecular formula C19H18O3 B14671755 Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate CAS No. 40419-97-4

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate

Cat. No.: B14671755
CAS No.: 40419-97-4
M. Wt: 294.3 g/mol
InChI Key: OIMZTVAAOXEENR-UHFFFAOYSA-N
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Description

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is an organic compound characterized by its unique structure, which includes a naphthalene ring and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate typically involves the reaction of naphthalene derivatives with cyclohexenone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(naphthalen-2-yl)acetate: Another naphthalene derivative with similar structural features.

    Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate: Contains a piperidine ring in addition to the naphthalene moiety.

Uniqueness

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is unique due to its combination of a naphthalene ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

40419-97-4

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 2-(2-naphthalen-1-yl-6-oxocyclohexen-1-yl)acetate

InChI

InChI=1S/C19H18O3/c1-22-19(21)12-17-16(10-5-11-18(17)20)15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9H,5,10-12H2,1H3

InChI Key

OIMZTVAAOXEENR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(CCCC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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